molecular formula C18H16N2 B10850688 N-(2,3-dihydro-1H-inden-2-yl)isoquinolin-1-amine

N-(2,3-dihydro-1H-inden-2-yl)isoquinolin-1-amine

Cat. No.: B10850688
M. Wt: 260.3 g/mol
InChI Key: LJNDWVYBQFLXJV-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-2-yl)isoquinolin-1-amine is a complex organic compound that features a unique structure combining an indene moiety with an isoquinoline amine group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)isoquinolin-1-amine typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dihydro-1H-indene with isoquinoline under specific conditions. The reaction often requires a catalyst, such as a Lewis acid, and is conducted under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-2-yl)isoquinolin-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce saturated amines.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-2-yl)isoquinolin-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)isoquinolin-1-amine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indene derivatives: Compounds like 2,3-dihydro-1H-indene share structural similarities.

    Isoquinoline derivatives: Compounds such as isoquinoline and its substituted derivatives are structurally related.

Uniqueness

N-(2,3-dihydro-1H-inden-2-yl)isoquinolin-1-amine is unique due to its combined indene and isoquinoline structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)isoquinolin-1-amine

InChI

InChI=1S/C18H16N2/c1-2-7-15-12-16(11-14(15)6-1)20-18-17-8-4-3-5-13(17)9-10-19-18/h1-10,16H,11-12H2,(H,19,20)

InChI Key

LJNDWVYBQFLXJV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)NC3=NC=CC4=CC=CC=C43

Origin of Product

United States

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